Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate
Overview
Description
Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a bromine atom at the 5-position, a tert-butyl group at the 2-position, and a methyl ester group at the 4-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate typically involves the bromination of a pyrimidine precursor followed by esterification. One common method starts with the bromination of 2-(tert-butyl)pyrimidine-4-carboxylic acid using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile. The resulting 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings to produce pharmaceutical-grade compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a hydrogen-substituted pyrimidine.
Oxidation Reactions: The tert-butyl group can be oxidized to form more complex functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products include 5-amino-2-(tert-butyl)pyrimidine-4-carboxylate, 5-thio-2-(tert-butyl)pyrimidine-4-carboxylate, etc.
Reduction: The major product is 2-(tert-butyl)pyrimidine-4-carboxylate.
Oxidation: Products can include 2-(tert-butyl)pyrimidine-4-carboxylic acid derivatives with various oxidized functional groups.
Scientific Research Applications
Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the field of antiviral and anticancer drugs.
Industry: It is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The bromine atom and tert-butyl group can enhance binding affinity and selectivity, while the ester group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
- Methyl 5-bromo-2-(ethylthio)pyrimidine-4-carboxylate
- Methyl 5-bromo-2-(isopropyl)pyrimidine-4-carboxylate
Uniqueness
Methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and binding properties. This makes it particularly useful in applications where selective binding and reduced reactivity are desired .
Properties
IUPAC Name |
methyl 5-bromo-2-tert-butylpyrimidine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)9-12-5-6(11)7(13-9)8(14)15-4/h5H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEXYEBMORABRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=N1)C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728199 | |
Record name | Methyl 5-bromo-2-tert-butylpyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
746671-54-5 | |
Record name | Methyl 5-bromo-2-tert-butylpyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.